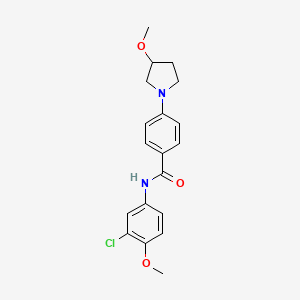
N-(3-chloro-4-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a small molecule that belongs to the class of benzamide derivatives. It was first synthesized by Janssen Pharmaceutica in 2011 and has since been studied extensively for its potential therapeutic applications. The compound has shown promising results in preclinical studies, and there is a growing interest in its use as a treatment for various diseases.
Applications De Recherche Scientifique
Dopamine Receptor Antagonism
Research on benzamide derivatives, such as YM-09151-2, has shown these compounds to possess potent antagonistic properties against dopamine D1 and D2-type receptors. Studies demonstrate their efficacy in elevating serum prolactin concentrations, suggesting their potential in treating conditions associated with dopamine receptor dysregulation (Meltzer et al., 1983). Further research indicates that these benzamides could be developed as neuroleptics, offering a balance between therapeutic efficacy and side effect profile, particularly in psychosis treatment (Iwanami et al., 1981).
Neuroleptic Properties
Studies on cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) have unveiled its potent and long-lasting inhibitory effects on behaviors induced by apomorphine, suggesting a selective blocking action on the dopamine D1 receptor. This highlights its potential as a neuroleptic drug with significant implications for treating psychiatric disorders by targeting specific dopamine receptor subtypes (Usuda et al., 2004).
Synthetic Chemistry and Drug Development
The compound has also been a focus in synthetic chemistry, serving as a precursor or intermediate in the synthesis of complex molecules. For example, the enantioselective synthesis of piperidines from (S)-methylpyroglutamate illustrates the utility of related compounds in developing pharmacologically active molecules, thereby expanding the repertoire of synthetic methods available for drug discovery (Calvez et al., 1998).
Antihyperglycemic Agents
In the search for new antidiabetic agents, derivatives of benzamide have been identified as promising antihyperglycemic agents. This suggests the potential application of these compounds in treating diabetes mellitus through novel mechanisms of action, underscoring the importance of structural modifications in enhancing therapeutic efficacy (Nomura et al., 1999).
Serotonin 4 Receptor Agonism
Furthermore, derivatives of N-(3-chloro-4-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide have been explored for their potential as serotonin 4 (5-HT4) receptor agonists. This research indicates the possibility of utilizing these compounds to develop prokinetic drugs that could address gastrointestinal motility disorders with fewer side effects associated with non-selective serotonin receptor binding (Sonda et al., 2003).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-16-9-10-22(12-16)15-6-3-13(4-7-15)19(23)21-14-5-8-18(25-2)17(20)11-14/h3-8,11,16H,9-10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNOYVBQEDUQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2683039.png)
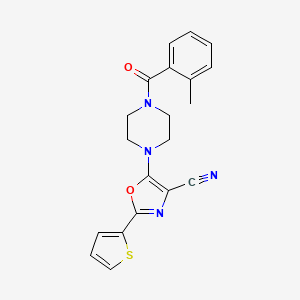
![N-(4-methoxyphenyl)-6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2683041.png)
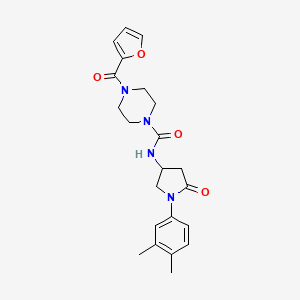
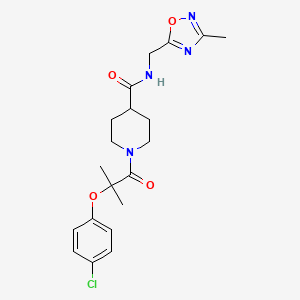
![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2683049.png)
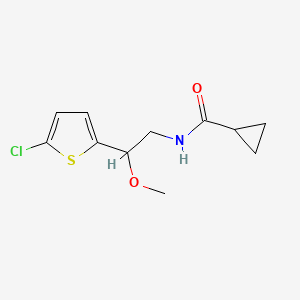
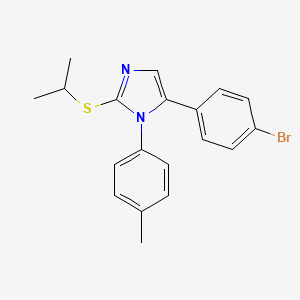
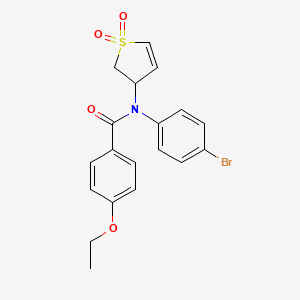

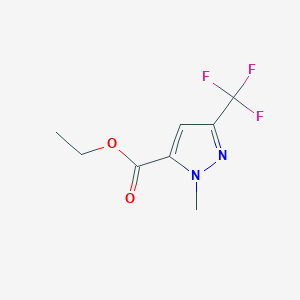
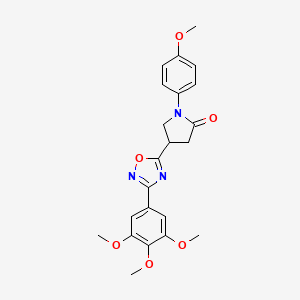
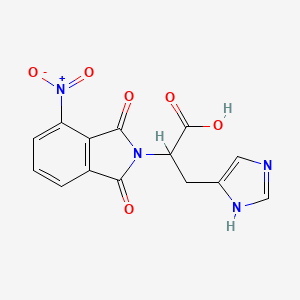
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2683061.png)